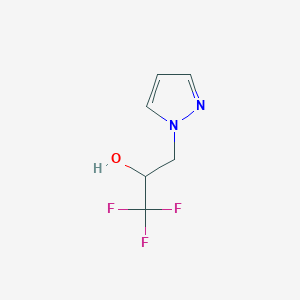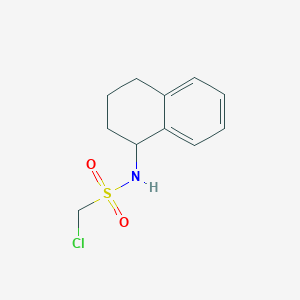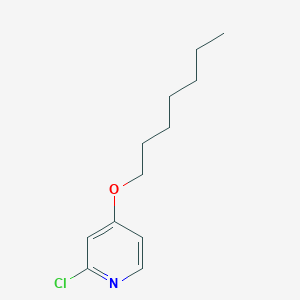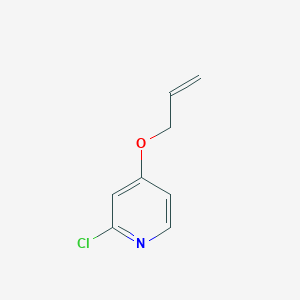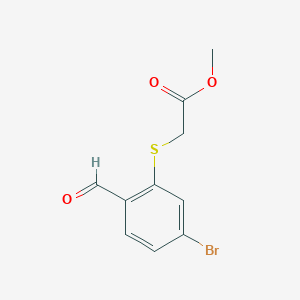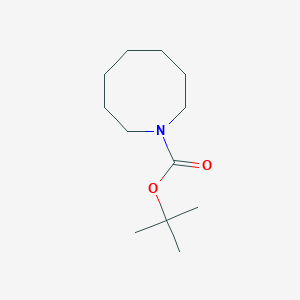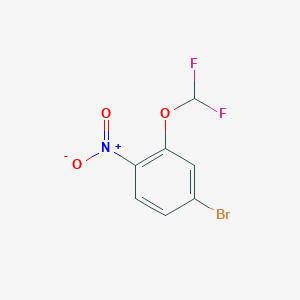
4-Bromo-2-(difluoromethoxy)-1-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate” involved mixing “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid . The reaction was heated to 80 °C for 3 days .Scientific Research Applications
Synthesis Applications
- 4-Bromo-2-(difluoromethoxy)-1-nitrobenzene is used as an intermediate in the synthesis of various compounds. For instance, it serves as an intermediate in the preparation of dofetilide, a medication used to treat arrhythmia, through a process that involves the Williamson Reaction and careful consideration of reaction conditions such as temperature and solvent (Zhai Guang-xin, 2006).
Enhancement of Electron Transfer Processes
- The compound plays a role in enhancing electron transfer processes. For example, in polymer solar cells, the addition of 1-Bromo-4-Nitrobenzene to the active layer significantly improves device performance, as evidenced by increased power conversion efficiency and more efficient excitonic dissociation (G. Fu et al., 2015).
Chemical Reactions in Ionic Liquids
- The reactivity of its radical anions in ionic liquids like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has been a subject of study. This research has highlighted the unique behaviors of these anions in ionic solvents compared to traditional non-aqueous solvents (S. Ernst et al., 2013).
Electrosynthetic Routes
- It is also used in electrosynthetic routes to create functionalised arylzinc species, showcasing a method for the formation of these compounds via electrochemical reduction (S. Ernst et al., 2014).
Cross-Coupling Reactions
- The compound is involved in cross-coupling reactions, such as the Ullmann cross-coupling, to create various organic structures like quinolines and phenanthridines, demonstrating its utility in complex organic syntheses (M. Banwell et al., 2004).
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRPANKTMIKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)
